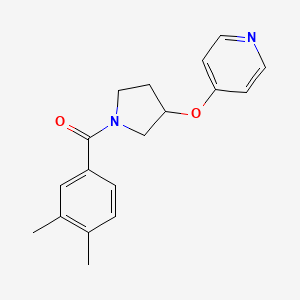
(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrrolidinyl group and a pyridinyl group, both of which are common structures in many organic compounds . The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridinyl group is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as condensation of corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones, crosscoupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidinyl and pyridinyl groups. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .科学的研究の応用
Research on Structurally Similar Compounds
Chemical Structure and Hydrogen Bonding : A study of a compound with a pyrrolidine ring demonstrates the geometric configuration and intermolecular hydrogen bonding, highlighting the structural intricacies that could influence the behavior of similar compounds in various chemical contexts (Butcher, Bakare, & John, 2006).
Organocatalysis : Research into diaryl-2-pyrrolidinemethanols for enantioselective Michael addition of malonate esters to nitroolefins suggests that pyrrolidine-based compounds can serve as efficient bifunctional organocatalysts, offering potential pathways for the synthesis of optically active compounds (Lattanzi, 2006).
Molecular Structures of Pyridin-4-one Derivatives : The molecular structures of various N-aryl-substituted 3-hydroxypyridin-4-ones were determined, showcasing the importance of structural analysis in understanding compound interactions and dimer formation (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Radical Functionalized Monothiophenes : The synthesis, characterization, and modeling of oligothiophenes bearing stable radicals demonstrate the potential for creating stable organic radicals with specific electronic properties, which could have implications for electronic and photonic applications (Chahma, Riopel, & Arteca, 2021).
Synthesis of Pyrrolidin Derivatives : The creation of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives from aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents highlights methodologies for synthesizing complex pyrrolidine derivatives, which could be relevant for the development of new pharmaceuticals or materials (Kobayashi et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
(3,4-dimethylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-3-4-15(11-14(13)2)18(21)20-10-7-17(12-20)22-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOXOITLVIOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)
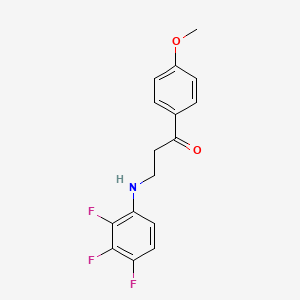
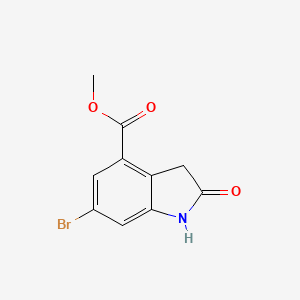
![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)
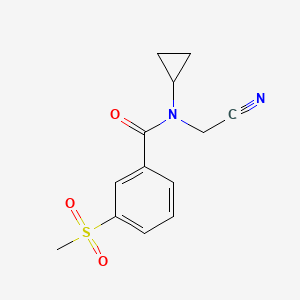

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)
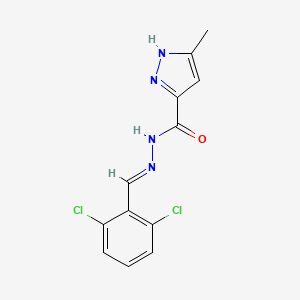
![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)
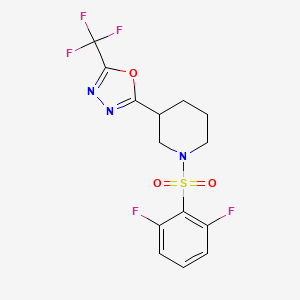
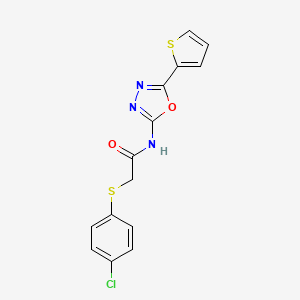
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)